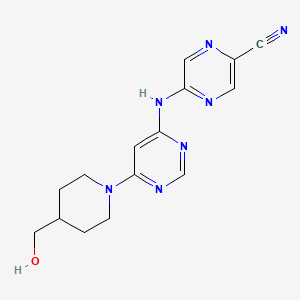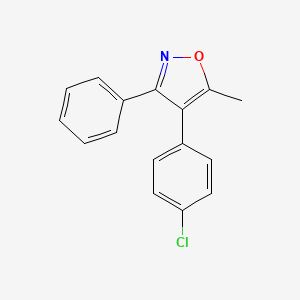
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzoyl chloride with acetophenone in the presence of a base such as sodium hydride can lead to the formation of the desired isoxazole ring . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be compared with other similar compounds to highlight its uniqueness:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an isoxazole ring.
4-Chlorophenyl azide: Contains an azide group instead of an isoxazole ring.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group and is used in different applications.
属性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI 键 |
FJKJWPPCRCHVPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


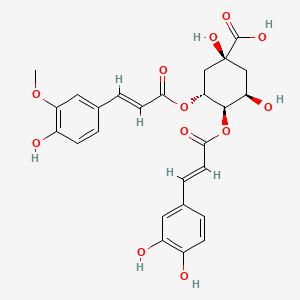
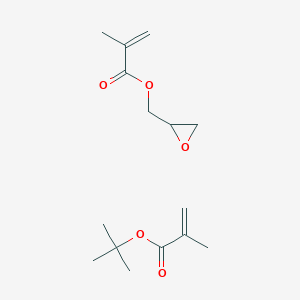
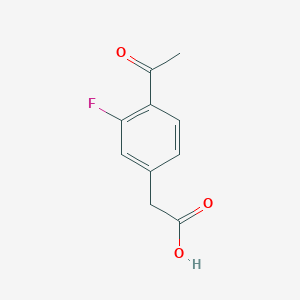

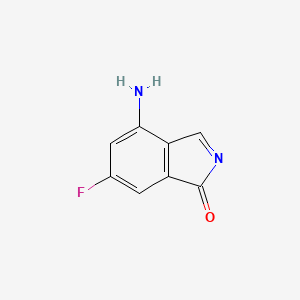
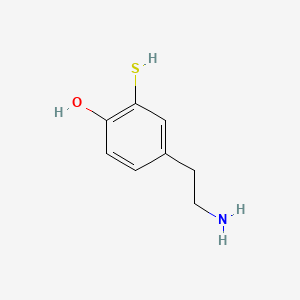

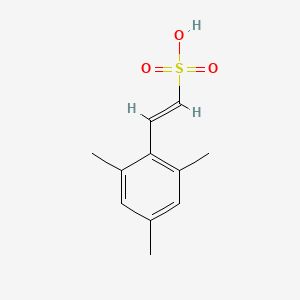
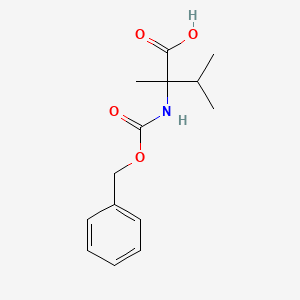
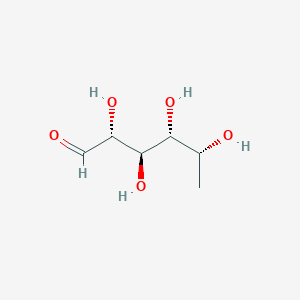
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)


